N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a thiazole-based acetamide derivative with a 2,4-dichlorophenyl substitution at the 4-position of the thiazole ring. The acetamide moiety is further modified via a sulfanyl (-S-) linkage to a 4-methylphenyl group.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-11-2-5-13(6-3-11)24-10-17(23)22-18-21-16(9-25-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQUOBPNVYJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the thiazole derivative with 4-methylthiophenol and subsequent acylation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The thiazole ring and the dichlorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide moiety may also contribute to the compound’s ability to disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Derivatives
- Compound 13 (): 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Structural Difference: Replaces the methylphenylsulfanyl group with a coumarin-linked 2-oxo-2H-chromen-3-yl substituent. Key Data:
- Yield: 64% (higher synthetic feasibility compared to other analogs).
- IR: 1714 cm⁻¹ (C=O stretch of coumarin), 1604 cm⁻¹ (C=N thiazole).
Compound from : 2-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Benzothiazole and Heterocyclic Analogs
- N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives () :
- Structural Difference : Benzothiazole core instead of thiazole, with acetamide linked to a chlorophenyl or imidazole group.
- Key Findings :
- Compound 10 : N-[4-(Benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide showed significant antitumor activity against leukemia (GI₅₀ < 1 µM).
Compound 16 : N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide exhibited broad-spectrum activity, highlighting the importance of sulfur-linked heterocycles .
- Pyrazole-Thiazole Hybrids (): Example: 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c). Activity: Demonstrated potent analgesic activity (ED₅₀ = 12 mg/kg) via tail immersion tests. The pyrazole moiety enhances COX-2 inhibition, a trait absent in the target compound .
Triazole and Oxadiazole Derivatives
- Triazole-Sulfanyl Acetamides (–19): Example (): 2-{[5-(2,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Structural Difference: Triazole ring replaces thiazole, with an ethyl group at the 4-position. However, the ethyl group may increase metabolic degradation risk .
- Oxadiazole Derivatives (): Example: 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one. Key Data: Higher docking scores (9.3 vs. 7.1 for quinazolinone analogs) suggest oxadiazole’s superior target affinity, likely due to π-π stacking interactions .
Crystallographic and Conformational Insights
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () :
- Structural Feature : Three conformers in asymmetric unit with dihedral angles 54.8°–77.5° between dichlorophenyl and pyrazolyl rings.
- Relevance : Highlights steric effects of dichlorophenyl placement; the target compound’s 2,4-dichloro substitution may reduce steric hindrance compared to 3,4-dichloro analogs .
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This thiazole derivative has been studied for its potential applications in pharmacology, particularly in cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, supported by data tables and case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C17H12Cl2N2OS2
- Molecular Weight : 395.33 g/mol
- CAS Number : 5448-80-6
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. A study demonstrated that compounds with similar structural motifs to this compound showed cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | |
| Compound B | A-431 | 1.98 ± 1.22 | |
| This compound | HT29 | TBD | TBD |
The presence of electron-donating groups in the phenyl ring significantly enhances the cytotoxic activity of these compounds. The structure–activity relationship (SAR) analysis reveals that modifications on the thiazole ring can lead to improved potency against cancer cells.
Antimicrobial Activity
In addition to its antitumor potential, this compound exhibits antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Compound C | Escherichia coli | TBD |
The thiazole moiety is essential for the antimicrobial activity, as it interacts with bacterial cell membranes and inhibits vital cellular processes.
Study on Antitumor Effects
A recent study evaluated the antitumor effects of this compound on HT29 colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above a certain threshold, demonstrating its potential as a chemotherapeutic agent.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited comparable activity to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Q & A
Q. How to assess synergistic effects with existing therapeutics?
- Experimental Design :
- Combination Index : Chou-Talalay method using fixed-ratio drug combinations (e.g., with doxorubicin).
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
